2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Description

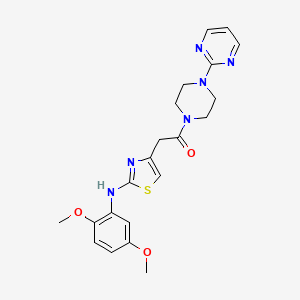

The compound 2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a heterocyclic molecule featuring a thiazole core linked to a 2,5-dimethoxyphenylamino group and a piperazine moiety substituted with a pyrimidin-2-yl ring. Its structural complexity arises from the integration of multiple pharmacophoric elements:

- Thiazole ring: A nitrogen-sulfur-containing heterocycle known for its role in modulating biological activity through hydrogen bonding and π-π interactions.

- Piperazine-pyrimidine moiety: The piperazine ring offers conformational flexibility, while the pyrimidine substituent introduces aromaticity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3S/c1-29-16-4-5-18(30-2)17(13-16)25-21-24-15(14-31-21)12-19(28)26-8-10-27(11-9-26)20-22-6-3-7-23-20/h3-7,13-14H,8-12H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWSXCHPHPOGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that combines a thiazole ring, a piperazine moiety, and a dimethoxyphenyl group. This structural diversity suggests potential pharmacological applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Thiazole Ring : Known for its role in various biological activities.

- Piperazine Moiety : Often associated with neuroactive properties.

- Dimethoxyphenyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the thiazole ring is crucial for this activity, as it influences the interaction with microbial targets.

Anticancer Properties

Compounds containing thiazole and piperazine structures have been studied for their anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer progression. Preliminary data suggest that the target compound may act similarly by modulating cellular signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is well-documented. These compounds may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX), thereby reducing inflammation and associated symptoms .

The biological activity of This compound likely involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

- Cellular Pathway Alteration : By modulating key pathways, the compound may exert therapeutic effects across different biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Thiazole + Indole | Anticancer | Enhanced solubility |

| Compound B | Dimethoxy + Thiazole | Antimicrobial | Stronger enzyme inhibition |

| Compound C | Indole + Amino | Anti-inflammatory | Selective COX inhibition |

This table illustrates how This compound compares to other compounds with similar structural features, highlighting its potential unique biological properties.

Case Studies and Research Findings

Several studies have focused on related compounds and their biological activities:

- Antimicrobial Studies : A focused library of thiazole derivatives was screened against various bacterial strains, revealing significant antibacterial activity linked to specific substituents on the thiazole core .

- Cytotoxicity Assessments : Compounds similar to the target molecule were evaluated for cytotoxicity on human cell lines, demonstrating a favorable safety profile alongside their therapeutic efficacy .

- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with their biological targets at a molecular level, aiding in the design of more potent derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s thiazole-piperazine scaffold differs from analogs in the literature:

- Bis-heterocycles (e.g., bis-pyrimidines, bis-pyrazoles): Synthesized via enaminone intermediates reacting with amino derivatives, these compounds feature dual heterocyclic systems (e.g., two pyrimidine rings) but lack the thiazole-piperazine linkage seen in the target compound .

- Thiophene-piperazine derivatives : Compound 21 from contains a thiophene ring instead of thiazole, reducing nitrogen-based interactions but retaining sulfur’s lipophilicity .

Table 1: Core Structure Comparison

Substituent Effects

- In bis-pyrimidines, symmetric substitution may enhance stacking interactions but reduce selectivity compared to the asymmetric thiazole-piperazine framework .

- Aromatic amino groups: The 2,5-dimethoxyphenylamino group in the target compound contrasts with pyrazole or benzoimidazo substituents in bis-heterocycles, which may offer varied π-π stacking or hydrogen-bonding profiles .

Research Implications and Limitations

While direct biological data for the target compound are absent in the provided evidence, structural comparisons suggest:

- Limitations : Compared to bis-heterocycles, the asymmetric design may complicate synthetic scalability. Additionally, the absence of strong electron-withdrawing groups (e.g., trifluoromethyl) could limit target engagement in certain contexts.

Further studies should prioritize crystallographic analysis (e.g., using tools like CCP4 ) to resolve 3D conformations and comparative bioassays to validate receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.